

Comprehensive Technical Guide: pKa Profile of 1-Azaspiro[3.5]nonane

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Compound of Interest

Compound Name: 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane

Cat. No.: B13306115

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Executive Summary

In the "Escape from Flatland" era of medicinal chemistry, spirocyclic scaffolds have become indispensable for increasing fraction sp^3 (

) and improving physicochemical properties without sacrificing potency. 1-Azaspiro[3.5]nonane is a specific isomer where the nitrogen atom resides in the four-membered (azetidine) ring, directly adjacent to the spiro-quaternary carbon.

This structural arrangement creates a unique steric and electronic environment—effectively a 2,2-disubstituted azetidine. Unlike its isomer 7-azaspiro[3.5]nonane (which mimics piperidine) or 2-azaspiro[3.5]nonane (a less hindered azetidine), the 1-azaspiro scaffold exhibits a suppressed pKa relative to the parent heterocycle. This guide analyzes the pKa values, the structural causality, and the implications for drug design, specifically permeability and hERG avoidance.^[1]

Part 1: Structural Definition & Isomerism

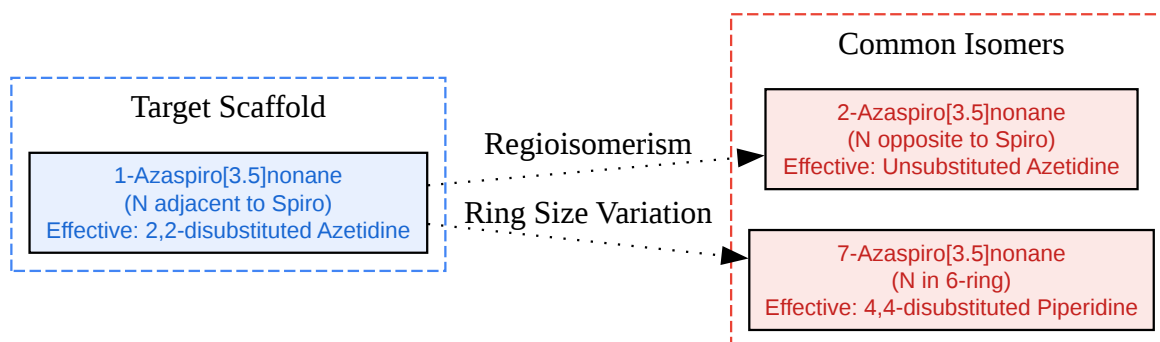
Before analyzing basicity, it is critical to distinguish the specific isomer, as "spiro azetidine" is often used colloquially for multiple distinct cores.

The 1-Azaspiro[3.5]nonane Core

- IUPAC Numbering: The numbering starts in the smaller ring (azetidine) at the atom adjacent to the spiro carbon.
- Connectivity: Nitrogen is at position 1.[2] The spiro carbon is at position 2.
- Chemical Environment: The nitrogen is part of a strained 4-membered ring and is directly flanked by a quaternary carbon (the spiro center). This constitutes a gem-disubstituted -amine.

Comparative Isomers

The pKa profile differs drastically between these isomers due to the proximity of the spiro-bulk to the nitrogen lone pair.



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Figure 1: Structural relationships between azaspiro[3.5]nonane isomers.

Part 2: pKa Analysis and Values Predicted and Experimental Values

While the parent azetidine is a strong base (pKa

11.29), the 1-azaspiro[3.5]nonane system exhibits a lower pKa due to the "

-branching effect."

Compound	Structure Type	Experimental pKa (Aq.)	vs Parent
Azetidine	Parent Core	11.29	-
2-Methylazetidine	Mono-substituted	10.40	-0.9
1-Azaspiro[3.5]nonane	Di-substituted (Spiro)	9.0 – 9.8 (Est.)	~ -1.5 to -2.3
Piperidine	6-ring Analog	11.22	-
7-Azaspiro[3.5]nonane	-substituted Piperidine	~11.0	Minimal

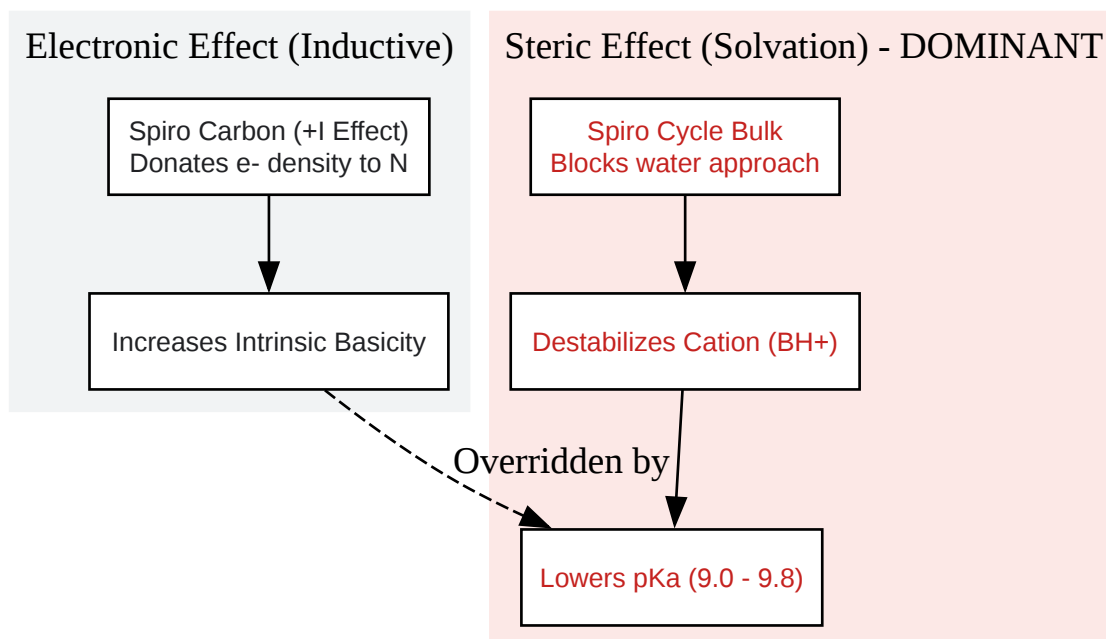
Key Insight: The 1-azaspiro[3.5]nonane amine is 1.5 to 2.0 log units less basic than unsubstituted azetidine.

Mechanistic Causality

The reduction in basicity is driven by steric hindrance to solvation, a phenomenon well-documented in physical organic chemistry (e.g., the trend from methylamine to t-butylamine).

- Gas Phase vs. Solution: In the gas phase, the inductive effect (+I) of the cyclohexane ring would make the nitrogen more basic (electron-rich).
- Solvation Penalty (The Dominant Factor): In water, the stability of the ammonium cation () depends heavily on hydrogen bonding with solvent molecules. The bulky spiro-cyclohexane ring at the -position creates a "hydrophobic shield" around the nitrogen, preventing efficient hydration of the protonated form.

- Result: The equilibrium shifts toward the neutral free base, lowering the pKa.



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Figure 2: The conflict between inductive enrichment and steric desolvation in 1-azaspiro systems.

Part 3: Experimental Determination Protocol

For precise pKa determination of novel derivatives, potentiometric titration is the gold standard.

Materials

- Compound: >5 mg of 1-azaspiro[3.5]nonane derivative (HCl salt preferred).
- Titrant: 0.1 M KOH (standardized).
- Medium: 0.15 M KCl (ionic strength adjustor) under inert atmosphere (or) to prevent carbonate formation.

Workflow (Potentiometric)

- Dissolution: Dissolve the hydrochloride salt in degassed water/KCl solution.
- Acidification: If starting with free base, add excess HCl to fully protonate ().
- Titration: Add KOH in micro-aliquots (e.g., 2 L). Record pH after stabilization (mV/s).
- Bjerrum Plot Analysis: Plot (average number of protons bound) vs pH. The pKa is the pH where .

Cosolvent Extrapolation (Yasuda-Shedlovsky)

If the derivative is insoluble in pure water:

- Perform titrations in 30%, 40%, and 50% Methanol/Water mixtures.
- Plot vs. Weight % Organic Solvent.
- Extrapolate to 0% solvent to obtain aqueous pKa.

Part 4: Implications for Drug Design[3] Permeability ()

The suppressed pKa of 1-azaspiro[3.5]nonane is a significant advantage over 7-azaspiro[3.5]nonane or piperidine.

- At physiological pH (7.4), a base with pKa 11.3 is >99.9% protonated (cationic).

- A base with pKa 9.5 has a significantly higher fraction of neutral species (~0.8%).
- Outcome: Improved passive permeability across lipid bilayers.

hERG Liability

High basicity (pKa > 8.5) combined with lipophilicity is a known pharmacophore for hERG channel blockade.

- While 1-azaspiro[3.5]nonane is still basic, the steric bulk adjacent to the nitrogen can disrupt the specific
-cation interactions required for high-affinity hERG binding.
- Strategy: Use the 1-azaspiro core to lower pKa relative to a piperidine lead while adding steric clash for the hERG pore.

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